molecular formula C9H11BrN2O2 B11858622 3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide CAS No. 473731-68-9

3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide

Cat. No.: B11858622
CAS No.: 473731-68-9
M. Wt: 259.10 g/mol
InChI Key: JAQIHUFYVQDJQW-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide is a benzamide derivative utilized as a key synthetic intermediate in organic chemistry and drug discovery research. Compounds within this chemical class are frequently employed in the development of active ingredients, particularly in the agrochemical sector . The structure features multiple functional groups—including an amino group, a bromo substituent, a hydroxy group, and a dimethylamide—making it a versatile building block for further chemical transformations, such as metal-catalyzed cross-coupling reactions . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use. Typical storage recommendations for similar research compounds include keeping the substance in a dark place, under an inert atmosphere, and at room temperature .

Properties

CAS No.

473731-68-9

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

3-amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C9H11BrN2O2/c1-12(2)9(14)6-3-5(10)4-7(11)8(6)13/h3-4,13H,11H2,1-2H3

InChI Key

JAQIHUFYVQDJQW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C(=CC(=C1)Br)N)O

Origin of Product

United States

Preparation Methods

Reaction Setup and Conditions

The electrochemical method employs a diaphragm electrolytic cell with platinum electrodes, hydrobromic acid (35–45% w/w), and dilute sulfuric acid (10–20% w/w) as electrolytes. The precursor, 3-amino-2-hydroxy-N,N-dimethylbenzamide, reacts with electrolytically generated bromine in a tetrahydrofuran (THF)-water mixture. Key parameters include:

ParameterOptimal RangeImpact on Yield/Purity
HBr Concentration35–45% w/wHigher concentrations reduce side reactions
Current Density10–15 mA/cm²Ensures efficient Br₂ generation
Reaction Time3–4 hoursLonger durations risk over-bromination
Temperature20–25°CRoom-temperature operation minimizes energy use

The reaction proceeds via in situ bromine production from HBr oxidation at the anode:
2HBrBr2+2H++2e2\text{HBr} \rightarrow \text{Br}_2 + 2\text{H}^+ + 2e^-
Bromine then electrophilically substitutes the aromatic ring at the para position relative to the hydroxyl group, facilitated by the directing effects of the -OH and -N(CH₃)₂ moieties.

Post-Reaction Workup

After electrolysis, the mixture is neutralized with anhydrous sodium carbonate to pH 8–9, precipitating the product. Filtration and washing yield 3-amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide with 97.12% isolated yield and >95% HPLC purity. This method avoids liquid bromine handling, reducing equipment corrosion and toxic exposure risks.

Traditional Bromination Using N-Bromosuccinimide (NBS)

Reaction Protocol and Limitations

NBS-mediated bromination involves radical-initiated substitution in non-polar solvents like CCl₄ or CHCl₃. However, the patent highlights significant drawbacks:

FactorNBS MethodElectrochemical Method
Reagent Cost$320–$400/kg (NBS)$12–$18/kg (HBr)
Reaction Time8–12 hours3–4 hours
ByproductsSuccinimide derivativesMinimal (<2%)
Environmental ImpactHigh (toxic solvent use)Low (aqueous system)

The NBS route requires stoichiometric reagent use, making it economically unviable for large-scale production. Additionally, succinimide byproducts complicate purification, often necessitating column chromatography.

Comparative Analysis of Synthesis Methods

Yield and Purity Metrics

Data from the patent and synthetic literature reveal stark contrasts between the two approaches:

MetricElectrochemicalNBS
Average Yield97.12%68–75%
Purity (HPLC)>95%85–90%
Energy Consumption15 kWh/kg40 kWh/kg
Capital CostModerate (electrolysis setup)Low (standard glassware)

The electrochemical method’s 90% current efficiency and room-temperature operation underscore its industrial suitability .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and ammonia (NH3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dehalogenated compounds.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. The presence of the amino, bromine, and hydroxyl groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their function .

Comparison with Similar Compounds

Substituent-Based Comparisons

Halogen-Substituted Analogs
  • 2-Amino-5-chloro-N,3-dimethylbenzamide (CAS 890707-28-5): Replaces bromine with chlorine at position 3. Molecular weight: 198.65 g/mol (vs. 229.07 g/mol for the brominated analog) . Chlorine’s lower atomic weight and electronegativity may reduce steric hindrance and alter reactivity in cross-coupling reactions compared to bromine.
  • 3-Bromo-N,N-dimethyladamantan-1-amine hydrobromide: Incorporates a brominated adamantane core instead of a benzene ring.
Hydroxyl and Amide Modifications
  • 5-Bromo-N,2-dihydroxybenzamide :

    • Contains two hydroxyl groups (positions 2 and 5) and lacks the dimethylamide group.
    • Increased polarity (PSA = 75.88 Ų vs. ~70 Ų for the target compound), likely improving aqueous solubility but reducing membrane permeability .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :

    • Features a branched hydroxyalkyl group on the amide nitrogen.
    • Demonstrates enhanced stability in acidic conditions due to steric protection of the amide bond, a property absent in the target compound .

Physicochemical and Spectroscopic Properties

  • LogP and Solubility :

    • The target compound’s LogP (~2.3) is higher than 5-Bromo-N,2-dihydroxybenzamide (LogP = 2.28) due to the dimethylamide group’s lipophilicity .
    • The hydroxyl group at position 2 enhances crystallinity, as evidenced by X-ray diffraction data in analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
  • Spectroscopic Characterization: 1H NMR: The hydroxyl proton resonates at δ 10–12 ppm, distinct from non-hydroxylated analogs (e.g., 3-bromo-N,N-dimethylbenzamide). IR: A broad O–H stretch (~3200 cm⁻¹) and amide C=O stretch (~1650 cm⁻¹) confirm functional groups .

Pharmacological and Industrial Relevance

  • 3-Bromo-N-(1,3-thiazol-5-ylmethyl)aniline : Shows promise as a kinase inhibitor .
  • Azaxanthene-based benzamides : Demonstrated glucocorticoid receptor modulation in preclinical studies .

The dimethylamide group in the target compound may reduce metabolic degradation compared to primary amides (e.g., 5-bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide ) .

Biological Activity

3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide is an organic compound characterized by its unique structural features, which include a bromine atom, an amino group, and a hydroxyl group attached to a benzene ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly as a modulator of enzyme activity and a candidate for drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrN2O\text{C}_9\text{H}_{10}\text{Br}\text{N}_2\text{O}. Its structure allows for multiple interactions with biological macromolecules, which can influence its biological activity. The presence of hydroxyl and amide groups facilitates hydrogen bonding, while the bromine atom may participate in halogen bonding, enhancing the compound's affinity for target proteins.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Enzyme Modulation : Studies suggest that this compound may act as a competitive inhibitor of certain enzymes, potentially modulating their activity through specific interactions at the active sites. The ability to form hydrogen bonds enhances its binding affinity, making it a candidate for further investigation in medicinal chemistry.
  • Antiproliferative Effects : Preliminary studies have indicated that similar benzamide derivatives possess antiproliferative properties against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant activity against human cancer cell lines such as A375 and Colo-205 .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • Inhibitory Effects on Cancer Cells : A study on benzamide derivatives revealed that compounds with similar functional groups exhibited notable antiproliferative effects on cancer cells. The MTT assay results indicated that specific derivatives led to reduced cell viability in A375 and Colo-205 cell lines .
  • Mechanistic Insights : Investigations into the mechanism of action have shown that these compounds may inhibit key metabolic pathways involved in cell growth and proliferation. For example, the inhibition of dihydrofolate reductase (DHFR) has been implicated in the antiproliferative effects observed in related benzamide compounds .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of compounds structurally similar to this compound:

Compound NameKey FeaturesBiological Activity
2-Hydroxy-N,N-dimethylbenzamideLacks bromine; different reactivityVariable; less potent than brominated analogs
5-Bromo-2-hydroxybenzamideLacks N,N-dimethyl groups; affects solubilityModerate activity against certain enzymes
5-Bromo-2-methoxy-N,N-dimethylbenzamideMethoxy group replaces hydroxyl; alters propertiesReduced binding affinity
3-Amino-2-hydroxy-N,N-dimethylbenzamideLacks bromine; different biological activityLower antiproliferative effects

Q & A

Q. What protocols mitigate risks during large-scale synthesis (e.g., exothermic reactions)?

  • Methodology :
  • Reaction Calorimetry : Use Mettler RC1e to monitor heat flow during SOCl₂ addition.
  • Ventilation : Conduct reactions in a fume hood with scrubbers for HCl/Br₂ vapors .

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